molecular formula C16H16ClNO3 B1362021 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide CAS No. 38008-37-6

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide

Cat. No.: B1362021
CAS No.: 38008-37-6
M. Wt: 305.75 g/mol
InChI Key: GHBPTAMJWPTNFZ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is an organic compound with the molecular formula C16H16ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetamide group attached to a phenyl ring, which is further substituted with an ethoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide typically involves the reaction of 4-(4-ethoxyphenoxy)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or thioamides.

    Hydrolysis: 4-(4-ethoxyphenoxy)aniline and chloroacetic acid.

    Oxidation: 4-(4-ethoxyphenoxy)benzaldehyde or 4-(4-ethoxyphenoxy)benzoic acid.

Scientific Research Applications

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The ethoxyphenoxy group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide can be compared with other similar compounds, such as:

    2-chloro-N-[4-(4-methoxyphenoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    2-chloro-N-[4-(4-phenoxy)phenyl]acetamide: Lacks the ethoxy group, which may result in different physicochemical properties and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBPTAMJWPTNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368919
Record name 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38008-37-6
Record name 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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